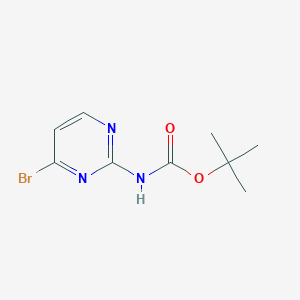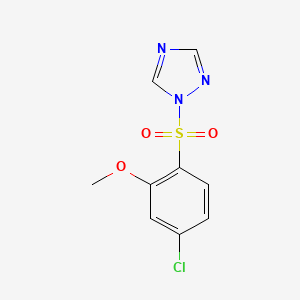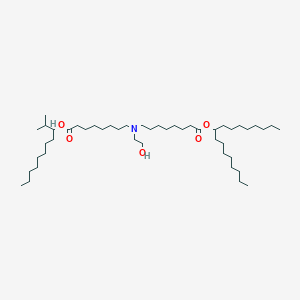
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound that falls under the category of ionizable lipids. These compounds are particularly useful in the formulation of lipid particles for the delivery of nucleic acid and protein therapeutics to cells, both in vivo and ex vivo.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate involves multiple steps. One of the methods includes the use of 1,17-bis(2-octylcyclopropyl)heptadecan-9-yl (Z)-2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate as a starting material. This compound is then subjected to a series of reactions involving dry methanol (MeOH), tetrahydrofuran (THF), and sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimizations for yield and purity.
化学反应分析
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in dry MeOH and THF.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in the formulation of lipid nanoparticles for gene delivery.
Industry: Utilized in the production of specialized lipid-based formulations.
作用机制
The mechanism by which Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate exerts its effects involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate nucleic acids or proteins, facilitating their delivery into cells. The compound’s ionizable nature allows it to interact with cellular membranes, promoting endocytosis and subsequent release of the therapeutic agents into the cytoplasm.
相似化合物的比较
Similar Compounds
- 1,2-Dilinoleyloxy-3-dimethylaminopropane (DLin-DMA)
- Dilinoleylmethyl-4-dimethylaminobutyrate (DLin-MC3-DMA)
- 2-Dilinoleyl-4-dimethylaminoethyl-[1,3]-dioxolane (DLin-KC2-DMA)
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific structural features, which provide it with distinct physicochemical properties. These properties make it particularly effective for use in lipid nanoparticle formulations for gene and protein delivery .
属性
分子式 |
C47H93NO5 |
|---|---|
分子量 |
752.2 g/mol |
IUPAC 名称 |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-(2-methylundecan-3-yloxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-6-9-12-15-20-27-34-44(35-28-21-16-13-10-7-2)52-46(50)37-30-23-18-25-32-39-48(41-42-49)40-33-26-19-24-31-38-47(51)53-45(43(4)5)36-29-22-17-14-11-8-3/h43-45,49H,6-42H2,1-5H3 |
InChI 键 |
KDXDEROSXFSGOD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)C(C)C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13365072.png)
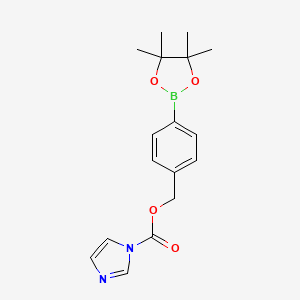
![N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N'-phenylurea](/img/structure/B13365080.png)
![6-(4-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365084.png)
![1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365095.png)
![6-(2,4-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365103.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365110.png)
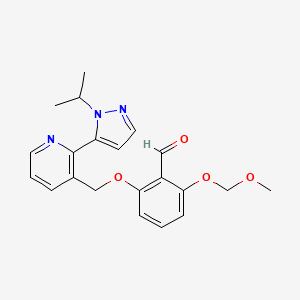


![[3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol](/img/structure/B13365131.png)
